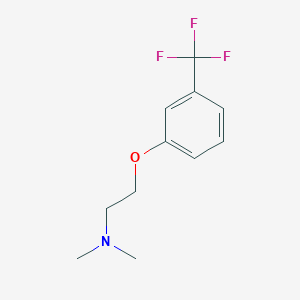

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine

Description

Properties

IUPAC Name |

N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-15(2)6-7-16-10-5-3-4-9(8-10)11(12,13)14/h3-5,8H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYALXLYWVCFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358339 | |

| Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001541-07-6 | |

| Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine typically involves the reaction of 3-(trifluoromethyl)phenol with N,N-dimethylethanolamine under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate, and the process may involve heating the reactants to facilitate the formation of the desired product. The reaction can be represented as follows:

3-(trifluoromethyl)phenol+N,N-dimethylethanolamineK2CO3this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

Substitution: The trifluoromethyl group or other substituents on the phenoxy ring can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce a variety of substituted ethanamine derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds containing the trifluoromethylphenoxy group:

1. Cinacalcet Synthesis

- Improved Preparation: A primary application lies in the preparation of cinacalcet, a drug used to treat hyperparathyroidism . The described process involves reacting (R)-l-(naphthalen-l-yl)ethanamine with 3-(3-(trifluoromethyl)phenyl) propanal in a suitable solvent with a metal catalyst as a reducing agent under hydrogen pressure to obtain cinacalcet .

- Salts: Cinacalcet can be converted into pharmaceutically acceptable salts like hydrochloride, hydrobromide, oxalate, maleate, fumarate, besylate, tosylate, or tartrate salts .

2. Pharmaceutical Applications

- Lysosomal Phospholipase A2 (LPLA2) Inhibition: N-(1-methyl-2-(3-[trifluoromethyl]-phenyl)ethyl)amino ethanol benzoate ester, also known as Benfluorex, contains a trifluoromethylphenyl group and is related to the inhibition of LPLA2 .

- Fluoxetine Derivatives: Trifluoromethyl groups are used in the synthesis of fluoxetine derivatives .

3. Cosmetic Applications

- Skin Care: While not directly mentioning N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, the search results mention that oil extracts with antiseptic, skin-soothing, and anti-inflammatory properties can be used in cosmetic formulations for various skin conditions .

4. Other potential applications

- Coatings: Trifluoromethyl groups are used in coatings .

- Solvents: Suitable solvents for reactions involving trifluoromethylphenyl compounds include hydrocarbons, halogenated solvents, nitriles, amides, alcohols, ketones, and esters . Examples are toluene, xylene, ethyl benzene dimethyl formamide, dimethyl acetamide, methylene dichloride, acetonitrile, C1-C4 straight chain or branched alcohols, acetone, methyl isobutyl ketone, methyl ethyl ketone, ethyl acetate, isopropyl acetate, butyl acetate, and the likes .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity and efficacy.

Comparison with Similar Compounds

Core Structural Variations

The compound’s structural analogs differ in substituents on the phenyl ring, alkyl chain length, and amine group modifications. Key examples include:

Pharmacological Activity

- σ-Receptor Affinity: Compounds with trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) groups, such as those in (Ki values for σ1/σ2 receptors), demonstrate high binding affinity. The trifluoromethyl group in the target compound likely enhances σ-receptor interaction compared to non-fluorinated analogs .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., N,N-Dimethyl-2-phenoxyethanamine, logP ~1.5 vs. ~2.5 for trifluoromethyl derivatives) .

- Solubility: Primary amines (e.g., 2-[3-(trifluoromethyl)phenoxy]ethanamine HCl) exhibit higher aqueous solubility due to protonation, whereas dimethylated analogs may require formulation adjustments .

Biological Activity

N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C12H14F3NO

- Molecular Weight : 251.24 g/mol

- CAS Number : 1001541-07-6

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially impacting their biological activity.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its activity is hypothesized to stem from:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in lipid metabolism or other biochemical processes.

In Vitro Studies

In vitro studies have demonstrated the compound's potential efficacy against various cell lines. For instance, it was tested against human cancer cell lines, revealing cytotoxic effects that suggest its role as a potential anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |

| U-937 (Monocytic) | 10.38 | Cell cycle arrest and apoptosis |

These findings indicate that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle disruption.

Case Studies

- Anticancer Activity : A study reported that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin. Flow cytometry analysis indicated that the compound triggers apoptosis by increasing caspase 3/7 activity.

- Neurotransmitter Interaction : Other studies have suggested that this compound might modulate neurotransmitter systems, potentially acting on serotonin or dopamine receptors. This could have implications for its use in treating mood disorders or neurodegenerative diseases.

Toxicity and Safety Profile

The safety profile of this compound has been assessed in various preclinical models. Preliminary toxicity studies indicate that while the compound exhibits potent biological activity, it also presents challenges regarding selectivity and off-target effects.

Toxicological Data Summary

| Parameter | Value |

|---|---|

| LD50 (mg/kg in mice) | >2000 |

| Mutagenicity | Negative in Ames test |

| Reproductive Toxicity | No observed effects |

These results suggest that while the compound has therapeutic potential, further studies are necessary to fully elucidate its safety profile.

Q & A

Basic: What are the recommended synthetic routes for N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine, and how are intermediates characterized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-(trifluoromethyl)phenol with a chloroethylamine derivative (e.g., 2-(N,N-dimethylamino)ethyl chloride hydrochloride) under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound . Characterization of intermediates and final products is performed using:

- ¹H NMR to confirm structural integrity (e.g., integration ratios for methyl groups and aromatic protons).

- LCMS for molecular weight verification and purity assessment.

- Melting point determination to validate crystallinity (e.g., melting ranges of 183–253°C observed in related trifluoromethylphenoxy compounds) .

Basic: What analytical techniques are critical for validating the purity and identity of this compound?

Answer:

- High-resolution LCMS : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.

- ¹H/¹³C NMR spectroscopy : For structural elucidation, particularly distinguishing trifluoromethyl (-CF₃) signals (~δ 110–120 ppm in ¹³C NMR) and dimethylamino (-N(CH₃)₂) protons (~δ 2.2–2.5 ppm in ¹H NMR).

- Elemental analysis : To verify stoichiometric ratios of C, H, N, and F .

Advanced: How can researchers optimize sigma receptor binding affinity in analogs of this compound?

Answer:

- Radioligand binding assays : Use 5 nM ³H-pentazocine for σ1 and 3 nM [³H]DTG (with 300 nM (+)-pentazocine to block σ1) for σ2 receptors. Calculate Ki values via the Cheng-Prusoff equation to compare affinity across analogs .

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy ring to enhance lipophilicity and receptor interaction. Piperidine or ethylamine side chains may improve σ2 selectivity .

Advanced: How should discrepancies in receptor binding data between studies be resolved?

Answer:

- Assay standardization : Ensure consistent buffer conditions (e.g., pH 7.4 Tris-HCl), temperature (25°C), and protein concentration.

- Control for nonspecific binding : Use 10 µM haloperidol to validate specificity .

- Receptor subtype cross-talk : Confirm selectivity using knockout cell lines or subtype-specific antagonists.

Advanced: What in vivo models are suitable for evaluating the anticonvulsant potential of this compound?

Answer:

- Swiss Webster mice : Pre-treat with the compound (e.g., 15–60 mg/kg i.p.), followed by a convulsive agent (e.g., 60 mg/kg carbamazepine). Monitor for 30 minutes for loss of righting reflex or limb clonus. Compare latency and incidence rates between treated and control groups .

- Dose-response studies : Establish ED₅₀ values using probit analysis to quantify efficacy .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Waste disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced: How can impurity profiles be rigorously characterized for pharmaceutical intermediates?

Answer:

- HPLC with UV/ELS detection : Use pharmaceutical secondary standards (e.g., Orphenadrine-related compounds) to identify byproducts like N-methyl or chloroethyl derivatives .

- Mass spectral libraries : Cross-reference with databases (e.g., NIST Chemistry WebBook) to confirm impurities such as N-oxide metabolites or dealkylated analogs .

Advanced: How do structural modifications influence pharmacological activity in related compounds?

Answer:

- Trifluoromethyl vs. methoxy groups : -CF₃ enhances metabolic stability and σ1 receptor affinity (Ki < 10 nM) compared to -OCH₃, which may reduce lipophilicity .

- Side chain variations : Dimethylamino groups improve blood-brain barrier penetration, while piperazine substitutions (e.g., in ZZW-115) enhance NUPR1 inhibitory activity in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.